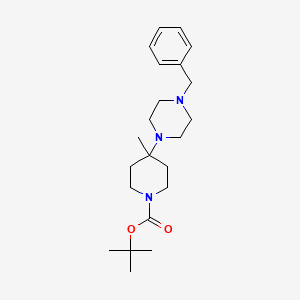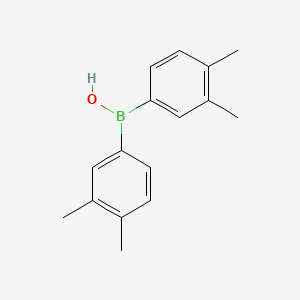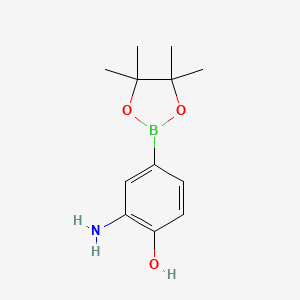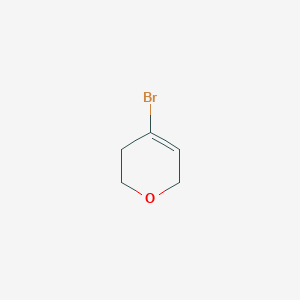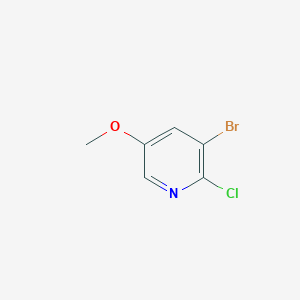
3-(4-Bromophenyl)-4'-methylpropiophenone
Übersicht
Beschreibung
“3-(4-Bromophenyl)propionic acid” is a laboratory chemical . It’s also known as “1-(4-bromophenyl)-3-chloro-1-propanone” and its molecular geometry has been studied based on density functional theory (DFT) calculations, FTIR and FT Raman spectra .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of new comb-shaped methacrylate oligomers was achieved by free radical polymerization of the corresponding monomers .
Molecular Structure Analysis
The molecular structure of a related compound, “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was successfully synthesized and crystallized in the monoclinic system .
Chemical Reactions Analysis
A related compound, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, was used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .
Physical And Chemical Properties Analysis
The physical properties of a related compound, “3-(4-Bromophenyl)propionic acid”, include a density of 1.399 g/cm3 and a boiling point of 267.8ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Technology
The structural properties of 3-(4-Bromophenyl)-4’-methylpropiophenone make it a valuable precursor for the synthesis of side-chain liquid crystal oligomers and polymers . These materials are essential for the development of new liquid crystal displays (LCDs), which are widely used in televisions, monitors, and mobile device screens.
Pharmaceutical Research
This compound’s derivatives have shown promise in pharmaceutical research. For instance, they can be used to create isoxazole-based molecules, which have demonstrated various biological activities, including anti-inflammatory, antiviral, and analgesic properties . Such derivatives could lead to the development of new drugs with improved efficacy and reduced side effects.
Biomedical Applications
Docking studies have suggested that derivatives of 3-(4-Bromophenyl)-4’-methylpropiophenone could be used to regulate inflammatory diseases . This opens up possibilities for its use in the design of new molecules that can interact with specific biological targets to modulate immune responses.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCDQGKIWONCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



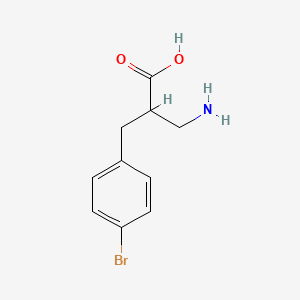
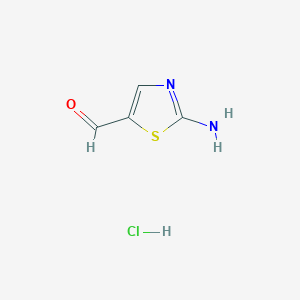


![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)

